![molecular formula C14H20ClNO2S B14959628 1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B14959628.png)
1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 4-chlorobenzylsulfonyl group and two methyl groups at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorobenzylsulfonyl Group: This step involves the reaction of the piperidine derivative with 4-chlorobenzylsulfonyl chloride under basic conditions to form the desired sulfonylated product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
- 1-[(4-Chlorobenzyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide
- 1-[(4-Chlorobenzyl)sulfonyl]-4-methylpiperidine
- 1-[(3-Chlorobenzyl)sulfonyl]pyrrolidine
Uniqueness: 1-[(4-Chlorobenzyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H20ClNO2S |
|---|---|
分子量 |
301.8 g/mol |
IUPAC名 |
1-[(4-chlorophenyl)methylsulfonyl]-3,5-dimethylpiperidine |
InChI |
InChI=1S/C14H20ClNO2S/c1-11-7-12(2)9-16(8-11)19(17,18)10-13-3-5-14(15)6-4-13/h3-6,11-12H,7-10H2,1-2H3 |
InChIキー |
GJFBHIPQNDJNNZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


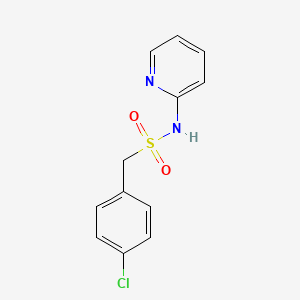
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B14959550.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B14959555.png)
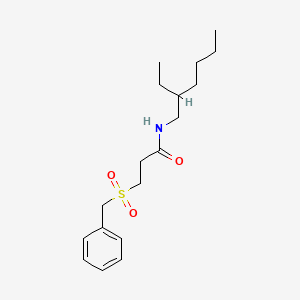
![7-[(4-chlorobenzyl)oxy]-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14959564.png)
![1-butyl-N-{4-[(2,3-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959567.png)
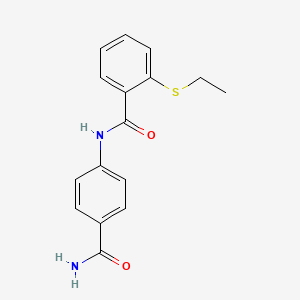
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959577.png)
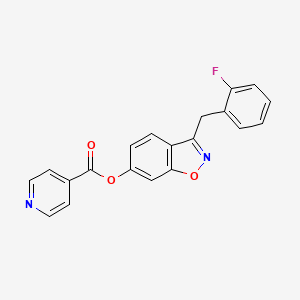
![N-[2-(butylcarbamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959595.png)
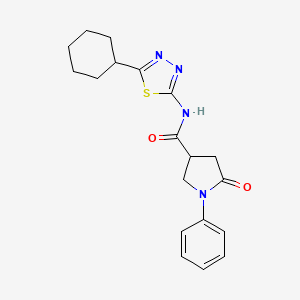
![4-fluoro-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959613.png)
![7-[(4-tert-butylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B14959619.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14959621.png)
